Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823459
InChI: InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-5-4-8(15)6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1
SMILES:
Molecular Formula: C14H17BrN2O4
Molecular Weight: 357.20 g/mol

Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate

CAS No.:

Cat. No.: VC18823459

Molecular Formula: C14H17BrN2O4

Molecular Weight: 357.20 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate -

Specification

Molecular Formula C14H17BrN2O4
Molecular Weight 357.20 g/mol
IUPAC Name tert-butyl N-[(3S)-7-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate
Standard InChI InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-5-4-8(15)6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1
Standard InChI Key CVPYHAWHDJWLRB-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)NC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)NC1=O

Introduction

Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B] oxazepin-3-YL)carbamate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates and features a benzoxazepine core, which is a heterocyclic ring system. The presence of a bromine atom and a tert-butyl group further enhances its chemical and biological properties.

Synthesis Methods

The synthesis of tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B] oxazepin-3-YL)carbamate involves multi-step reactions that require careful handling of reactive intermediates and protective groups. Common methods include the use of specific reagents and conditions to achieve the desired product. The synthesis typically starts from simpler organic molecules and involves several key steps to form the benzoxazepine core and attach the bromine and carbamate groups.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly in its potential as an anti-cancer agent. It modulates various cellular pathways involved in tumor growth and proliferation. The benzoxazepine core is associated with a range of pharmacological effects, making it a promising candidate for further research in medicinal chemistry.

CompoundStructural FeaturesBiological ActivityUnique Attributes
Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B] oxazepin-3-YL)carbamateBenzoxazepine core, bromine atomAnti-cancerUnique benzoxazepine core with bromination
Tert-butyl N-(2-oxo-4-phenyloxazolidin-3-yl)carbamateOxazolidine ringAntimicrobialContains oxazolidine moiety
Tert-butyl N-(2-hydroxyphenyl)carbamateHydroxyphenyl groupAntioxidantExhibits strong antioxidant properties
Tert-butyl N-(phenethyl)carbamatePhenethyl groupAnalgesicKnown for pain relief properties

Interaction Studies and Mechanism of Action

Interaction st

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